N-Boc-cis-4-hydroxy-D-proline

Beschreibung

The exact mass of the compound (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

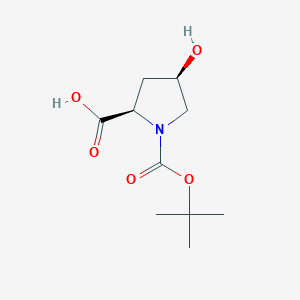

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENKAPCDIOILGV-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350921 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135042-12-5 | |

| Record name | N-Boc-4-hydroxy-D-proline, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135042125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-D-c-4-Hydroxyproline  | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BOC-4-HYDROXY-D-PROLINE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I467853HPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Boc-cis-4-hydroxy-D-proline chemical properties

An In-depth Technical Guide to N-Boc-cis-4-hydroxy-D-proline: Core Chemical Properties and Applications

Introduction

This compound, a derivative of the non-essential amino acid D-proline, is a crucial building block in modern organic and medicinal chemistry.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the secondary amine enhances its stability and solubility, making it a versatile reagent for a variety of synthetic applications.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white solid.[3][4] Its core physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₇NO₅ | [3][5][6][7] |

| Molecular Weight | 231.25 g/mol | [3][5][6][7] |

| CAS Number | 135042-12-5 | [3][5] |

| Appearance | White to off-white/light brown solid or crystalline powder | [3][4] |

| Melting Point | 146-151 °C | |

| Optical Activity | [α]22/D +50.0°, c = 1 in methanol (B129727) | |

| Storage Temperature | 2-8°C | |

| Purity | ≥97% | [5] |

| Water Content (Karl Fischer) | 0.39% | [3] |

Structural and Spectroscopic Data

The structural identifiers and expected spectral characteristics for this compound are detailed below.

| Data Type | Identifier/Characteristic | References |

| SMILES | CC(C)(C)OC(=O)N1C--INVALID-LINK--C[C@@H]1C(O)=O | |

| InChI | 1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m1/s1 | |

| InChI Key | BENKAPCDIOILGV-RNFRBKRXSA-N | |

| ¹H NMR | Spectrum consistent with structure | [3] |

| ¹³C NMR | Expected signals: tert-butyl carbons (~28 ppm and ~80 ppm), proline ring carbons (~23-60 ppm), and two carbonyl carbons (~154 ppm for Boc and ~175 ppm for carboxylic acid). | [2] |

| Mass Spectrometry (MS) | Expected [M+H]⁺ peak at m/z 216.12 and [M+Na]⁺ at m/z 238.10. | [2] |

| Infrared (IR) | Broad O-H stretch (~2500-3300 cm⁻¹), strong C=O stretches (~1650-1750 cm⁻¹), and C-H stretches (~2850-3000 cm⁻¹). | [2] |

Chemical Reactivity and Stability

The chemical behavior of this compound is largely governed by the N-Boc protecting group.[2] This group offers significant stability under a range of non-acidic conditions, including exposure to bases and nucleophiles, which permits chemical modifications at the carboxylic acid terminus without unintended deprotection of the amine.[2]

Key chemical reactions include:

-

Deprotection: The Boc group can be efficiently removed under acidic conditions to yield cis-4-hydroxy-D-proline.[8]

-

Esterification: The carboxylic acid group can react with alcohols to form esters, which are valuable intermediates in various synthetic pathways.[8]

The compound should be stored in a dry, dark place at room temperature or refrigerated at 2-8°C for long-term stability.[4]

Applications in Research and Development

This compound is a versatile building block with broad applications in pharmaceutical and biotechnological research.

Figure 1: Key application areas of this compound.

-

Peptide Synthesis : It serves as a valuable building block in the synthesis of peptides, particularly for creating cyclic peptides which often exhibit enhanced stability and bioactivity.[1] Its incorporation can induce specific turns or loops in peptide-based drugs to achieve a desired three-dimensional structure for biological activity.[2]

-

Drug Development : The compound is used in the design of various pharmaceutical compounds.[1]

-

Bioconjugation : It is used in bioconjugation processes to attach biomolecules to surfaces or other molecules, which is critical for developing targeted drug delivery systems.[1]

-

Protein Engineering : In this field, it aids in modifying protein structures to improve their function, stability, or solubility for therapeutic applications.[1]

-

Collagen Research : This chemical is explored for its potential in creating collagen-like structures, which can be beneficial in tissue engineering and regenerative medicine.[1]

Experimental Protocols: Synthesis

A common synthetic route for N-Boc protected hydroxyproline (B1673980) derivatives involves a two-step process starting from 4-hydroxyproline (B1632879). The following protocol is a representative example for the synthesis of the related N-BOC-cis-4-hydroxyproline methyl ester, which illustrates the general principles.[10]

Step 1: N-Boc Protection of 4-Hydroxyproline

-

Reaction Setup : In a suitable reaction vessel, dissolve 4-hydroxyproline and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane.[10]

-

Reagent Addition : Cool the stirred solution and slowly add Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) dropwise.[10]

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.[10]

-

Workup : Upon completion, quench the reaction by adding water. Stir the mixture and then separate the organic phase.[10]

-

Purification : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the this compound product, typically as a solid.[10]

Step 2: Esterification (Example for Methyl Ester Synthesis)

-

Reaction Setup : Dissolve the product from Step 1 in tetrahydrofuran (B95107) (THF). Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and stir the mixture at room temperature.[10]

-

Reagent Addition : Slowly add methanol to the reaction mixture.[10]

-

Monitoring : Continue to monitor the reaction by TLC until completion.[10]

-

Purification : Filter the reaction mixture to remove precipitated dicyclohexylurea. Collect the filtrate and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.[10]

Figure 2: General workflow for the synthesis of N-Boc-hydroxyproline esters.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

| Hazard Category | Details | References |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long lasting effects. | [11] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P273: Avoid release to the environment. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |

| Personal Protective Equipment | Dust mask (type N95), safety glasses/eyeshields, and chemical-resistant gloves. | [12] |

| Storage Class | 11 - Combustible Solids | [12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [11] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. lookchem.com [lookchem.com]

- 5. chemscene.com [chemscene.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Buy this compound | 135042-12-5 [smolecule.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 11. This compound|135042-12-5|MSDS [dcchemicals.com]

- 12. N-Boc-cis-4-hydroxy- L -proline 97 87691-27-8 [sigmaaldrich.com]

An In-depth Technical Guide to N-Boc-cis-4-hydroxy-D-proline

CAS Number: 135042-12-5

This technical guide provides a comprehensive overview of N-Boc-cis-4-hydroxy-D-proline, a valuable synthetic building block for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides insights into its synthesis, and explores its applications in peptide synthesis, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Core Properties and Specifications

This compound, systematically named (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, is a derivative of the non-essential amino acid D-proline. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a hydroxyl group at the cis-4 position makes it a versatile intermediate in organic synthesis.

Table 1: Chemical and Physical Properties

| Property | Value | References |

| CAS Number | 135042-12-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₇NO₅ | [1][3] |

| Molecular Weight | 231.25 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥97% | [1][2] |

| Melting Point | 146-151 °C | [2] |

| Optical Rotation | [α]22/D +50.0°, c = 1 in methanol | [2] |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Soluble in methanol, DMF, and DCM |

Synthesis Protocol

Experimental Protocol: Boc Protection of cis-4-hydroxy-D-proline

This protocol is adapted from a patented synthesis of a related compound and general chemical principles.

Materials:

-

cis-4-hydroxy-D-proline

-

Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

-

Triethylamine (B128534) (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Water

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Suspend cis-4-hydroxy-D-proline in dichloromethane (DCM) in a reaction flask.

-

Add a suitable base, such as triethylamine or an aqueous solution of sodium bicarbonate, to the suspension and stir until the amino acid dissolves.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the reaction mixture while stirring.

-

Allow the reaction to warm to room temperature and continue stirring for several hours to overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Diagram 1: General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile building block with significant applications in medicinal chemistry and drug discovery.

Peptide Synthesis

The incorporation of proline and its derivatives into peptides can induce specific secondary structures, such as β-turns, and enhance proteolytic stability. The Boc protecting group allows for its use in Boc-based solid-phase peptide synthesis (SPPS).

Experimental Protocol: Incorporation into a Peptide using Boc-SPPS

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.

-

Deprotection: Swell the resin in DCM and treat with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the Boc protecting group from the N-terminal amino acid.

-

Neutralization: Wash the resin with DCM and then neutralize the resulting ammonium (B1175870) salt with a solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM or DMF.

-

Coupling: a. In a separate vessel, dissolve this compound and a coupling agent (e.g., HBTU, HATU) in DMF. b. Add DIEA to activate the carboxylic acid. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cocktail).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram 2: Boc-SPPS Cycle for Peptide Synthesis

Caption: Boc-SPPS cycle for incorporating this compound.

Antibody-Drug Conjugates (ADCs)

This compound can be used as a component of the linker in ADCs. The hydroxyl group offers a point for further modification or attachment of the cytotoxic payload, while the proline scaffold can influence the linker's conformation and stability.

Diagram 3: Conceptual Workflow for ADC Synthesis

Caption: Conceptual workflow for ADC synthesis using the proline derivative.

PROTACs

In the development of PROTACs, this molecule can serve as a rigid building block within the linker connecting the target protein ligand and the E3 ligase ligand. The defined stereochemistry and conformation of the proline ring can help to optimize the ternary complex formation, which is crucial for efficient protein degradation.

Diagram 4: Role in PROTAC Assembly

Caption: Role of this compound in PROTAC assembly.

Biological Context: The Role of Hydroxyproline (B1673980)

While this compound is a synthetic molecule, its core structure, hydroxyproline, is a naturally occurring amino acid derivative. In biological systems, the post-translational hydroxylation of proline residues is critical for the stability of collagen, the most abundant protein in mammals. The hydroxyl groups of hydroxyproline form hydrogen bonds that stabilize the collagen triple helix. The metabolism of hydroxyproline is also linked to various cellular processes and signaling pathways, including the hypoxia-inducible factor (HIF) pathway.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Table 2: Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 | Warning | H319 - Causes serious eye irritation | P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound (CAS 135042-12-5) is a key building block in modern medicinal chemistry. Its unique structural features, including the Boc-protecting group and the cis-hydroxyl functionality on a D-proline scaffold, provide chemists with a versatile tool for the synthesis of complex peptides, ADCs, and PROTACs. The ability to introduce conformational constraints and enhance metabolic stability makes this compound highly valuable for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safety considerations to support its effective use in research and development.

References

(2R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid structure

An In-depth Technical Guide to (2R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Introduction

(2R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, also commonly known as N-Boc-cis-4-hydroxy-D-proline, is a synthetic derivative of the amino acid hydroxyproline.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a crucial building block in peptide synthesis and the development of various pharmaceuticals.[2] Its rigid pyrrolidine (B122466) ring and specific stereochemistry are utilized by researchers to introduce conformational constraints in target molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for professionals in drug development and chemical research.

Chemical Structure and Identification

The molecule consists of a pyrrolidine ring with a carboxylic acid at position 2 and a hydroxyl group at position 4. The stereochemistry is defined as (2R, 4R). The amine at position 1 is protected by a tert-butoxycarbonyl (Boc) group.

Caption: Chemical structure of the title compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 135042-12-5 | [1] |

| Molecular Formula | C10H17NO5 | [1] |

| Molecular Weight | 231.25 g/mol | [1] |

| IUPAC Name | (2R,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid | |

| Synonyms | BOC-D-CISHYP-OH, Boc-cis-D-Hyp-OH, this compound | [1] |

Physicochemical Properties

The quantitative physical and chemical properties of the compound are summarized below. These properties are critical for handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Physical Form | White to light yellow powder/crystal | [1] |

| Melting Point | 146-151 °C | [1] |

| Boiling Point | 390.9 ± 42.0 °C (Predicted) | [1] |

| Density | 1.312 g/cm³ (Predicted) | [1] |

| Optical Activity [α]D | +48 to +52° (c=0.67, MeOH, 24℃) | [1] |

| pKa | 3.80 ± 0.40 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound.

Table 3: Spectroscopic Analysis

| Technique | Data Points | Reference |

| IR (thin film) | νmax 3462, 2976, 2934, 1740, 1639 cm⁻¹ | [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.22 (br s, 1H), 5.11-5.09 (m, 2H), 4.94-4.93 (m, 1H), 4.40 (s, 1H), 3.64-3.62 (m, 1H), 3.49-3.44 (m, 2H), 2.27-1.90 (s, 9H) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 172.47, 151.74, 75.81, 67.15, 55.24, 52.27, 35.97, 25.63 ppm | [1] |

| HRMS (ESI) | m/z [M + H]⁺ calcd for C₁₀H₁₈NO₅ 232.1185; found 232.1171 | [1] |

Experimental Protocols

Synthesis of (2R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

A common and efficient method for the synthesis involves the Boc-protection of the corresponding unprotected amino acid.[1]

Materials:

-

(2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride (1 equivalent)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.47 equivalents)

-

10% Sodium Hydroxide (NaOH) aqueous solution

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

10% Potassium bisulfate (KHSO₄) aqueous solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated saline solution

Procedure:

-

Dissolution & Neutralization: (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride (e.g., 0.50 g, 3.0 mmol) is dissolved in a 2:1 mixture of THF and H₂O (e.g., 6 mL). The solution is neutralized by the addition of 10% aqueous NaOH (e.g., 1.25 mL).[1]

-

Boc-Protection: Di-tert-butyl dicarbonate (e.g., 0.95 g, 4.42 mmol) is added to the reaction mixture.[1]

-

Reaction: The mixture is stirred at room temperature overnight.[1]

-

Solvent Removal: THF is removed from the mixture using a rotary evaporator.[1]

-

Acidification: The pH of the remaining aqueous residue is adjusted to 2 using a 10% aqueous KHSO₄ solution.[1]

-

Extraction: The product is extracted several times with ethyl acetate.[1]

-

Washing & Drying: The combined organic phases are washed sequentially with water and saturated saline, then dried over anhydrous Na₂SO₄.[1]

-

Isolation: The solvent is concentrated under reduced pressure to yield the final product, (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, typically as a slurry or solid. The reported yield for this protocol is approximately 78%.[1]

Caption: A flowchart of the synthesis protocol.

Applications in Research and Drug Development

(2R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a versatile building block in medicinal chemistry and organic synthesis. Its defined stereochemistry and functional groups make it a valuable precursor for complex molecules.

-

Peptide Synthesis: As a protected amino acid derivative, it is used in the solid-phase or solution-phase synthesis of peptides. The pyrrolidine ring introduces conformational rigidity, which can be beneficial for designing peptides with specific secondary structures.[2]

-

Chiral Ligands and Catalysts: The chiral scaffold can be elaborated into ligands for asymmetric catalysis.

-

Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various biologically active compounds. Notable applications include its use as a starting material for:

-

Drug Discovery: The pyrrolidine moiety is a common structural motif found in many FDA-approved drugs, making its derivatives, such as this compound, valuable for constructing new chemical entities in drug discovery programs.[3]

References

Technical Guide: N-Boc-cis-4-hydroxy-D-proline in Drug Development

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-Boc-cis-4-hydroxy-D-proline, a key building block in modern pharmaceutical research. The document details its physicochemical properties, provides an exemplary experimental protocol for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and illustrates the fundamental mechanism of action facilitated by such molecules.

Core Physicochemical Properties

This compound is a derivative of the amino acid D-proline, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine. This protecting group is crucial for its application in controlled, stepwise chemical synthesis. Its properties are summarized below.

| Property | Value | Citations |

| Molecular Weight | 231.25 g/mol | [1][2][3][4][5] |

| Chemical Formula | C₁₀H₁₇NO₅ | [1][3][4][5] |

| CAS Number | 135042-12-5 | [1][4][5] |

| Appearance | Solid | [1] |

| Applications | Peptide synthesis, ADC linker, PROTAC linker | [1][2][6] |

| Storage Temperature | 2-8°C | [1] |

Role in PROTAC and ADC Synthesis

This compound serves as a versatile linker in the construction of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and PROTACs.[2] In these roles, it covalently connects two distinct molecular entities, and the length and rigidity of the linker are critical for the efficacy of the final conjugate.[7]

-

In ADCs , it can be part of the linker that attaches a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.

-

In PROTACs , it connects a ligand that binds to a target protein of interest with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Protocol: Synthesis of a PROTAC using an N-Boc-protected Linker

The following is a representative two-stage protocol for the synthesis of a PROTAC, illustrating the use of an N-Boc-protected linker like this compound. This process involves the deprotection of the Boc group followed by an amide coupling reaction.

Stage 1: Boc Deprotection

This initial step removes the Boc protecting group to expose the amine, making it available for coupling to the next component.

-

Reagents and Materials:

-

N-Boc-linker intermediate (e.g., this compound coupled to one ligand)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Nitrogen or Argon gas

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Under an inert atmosphere (nitrogen or argon), dissolve the N-Boc-linker intermediate in anhydrous DCM.

-

To the stirred solution, add the deprotecting agent (e.g., an equal volume of TFA, or ~10 equivalents of 4M HCl in dioxane) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction's progress using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid. The resulting crude amine salt is often used directly in the next stage without further purification.

-

Stage 2: Amide Coupling to a Protein of Interest (POI) Ligand

This stage forms the final PROTAC molecule by creating an amide bond between the deprotected linker-amine and a carboxylic acid on the POI ligand.

-

Reagents and Materials:

-

Deprotected linker-amine (from Stage 1)

-

POI ligand with a terminal carboxylic acid

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Coupling agent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base, e.g., N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate (B1210297) (EtOAc), water, and brine for workup

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

In a separate flask, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

-

Add the coupling agent HATU (1.2 equivalents) and the base DIPEA (3.0 equivalents) to the POI ligand solution.

-

Stir this mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the deprotected linker-amine (1.1 equivalents) to the activated POI ligand mixture.

-

Stir the final reaction mixture at room temperature for 2-16 hours. Monitor the progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final PROTAC.

-

Visualized Mechanisms and Workflows

The following diagrams illustrate the key processes and workflows associated with the application of this compound in research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | ADC Linker | MCE [medchemexpress.cn]

- 7. benchchem.com [benchchem.com]

N-Boc-cis-4-hydroxy-D-proline: A Technical Guide to its Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-cis-4-hydroxy-D-proline, a key building block in contemporary peptide synthesis and drug development. The document focuses on the solubility characteristics of this compound and provides detailed experimental protocols for its use.

Core Concepts

This compound is a derivative of the non-essential amino acid proline. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its controlled incorporation into peptide chains during solid-phase peptide synthesis (SPPS). The cis-hydroxyl group at the 4-position offers a site for further chemical modification, making it a valuable component in the synthesis of complex peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Solubility Data

Precise quantitative solubility data for this compound across a wide range of solvents is not extensively reported in the literature. However, available information and data from closely related compounds provide valuable insights.

Quantitative Data

| Solvent | Concentration | Temperature | Notes |

| Methanol | 1 g/100 mL | 22 °C | Based on conditions for measuring optical activity.[1] |

Qualitative Solubility and Inferences

-

Polar Protic Solvents: Based on its structure, which includes a carboxylic acid, a hydroxyl group, and a carbamate, this compound is expected to be soluble in polar protic solvents like methanol, ethanol, and water, particularly with pH adjustment or heating.

-

Polar Aprotic Solvents: It is likely to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which are common solvents used in peptide synthesis.

-

Chlorinated Solvents: The related compound, N-Boc-trans-4-Hydroxy-L-proline methyl ester, is soluble in dichloromethane (B109758) and chloroform.[2][3] This suggests that this compound may also have some solubility in these solvents.

-

Non-Polar Solvents: Solubility in non-polar solvents like hexanes and diethyl ether is expected to be low.

Experimental Protocols

Determination of Solubility via Gravimetric Method

This protocol describes a reliable method for determining the solubility of this compound in a specific solvent at a given temperature.[4][5]

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe with a chemically compatible filter (e.g., PTFE)

-

Pre-weighed evaporation dish

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in a constant temperature shaker.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to sediment.

-

Carefully draw a sample of the supernatant using a syringe.

-

Attach the syringe filter and dispense a precise volume (e.g., 1 mL) of the clear filtrate into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a ventilated oven or a desiccator under vacuum to completely evaporate the solvent.

-

Once the solvent is fully evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dried solute on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight.

-

The solubility can then be expressed in various units, such as g/mL, mg/mL, or g/100 g of solvent (if the density of the solvent is known).

-

Incorporation into a Peptide via Boc-SPPS

This protocol outlines the general steps for incorporating this compound into a peptide sequence using Boc-based solid-phase peptide synthesis.[6]

Materials:

-

Merrifield or other suitable resin

-

This compound

-

Other N-Boc protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, DIC/HOBt)

-

Scavengers (e.g., anisole, p-cresol) for cleavage

-

Anhydrous hydrofluoric acid (HF) or other cleavage cocktail

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF or DCM for at least 30 minutes.

-

First Amino Acid Coupling: If starting with an unloaded resin, couple the first N-Boc protected amino acid to the resin.

-

Nα-Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Boc protecting group.

-

Wash the resin thoroughly with DCM and then DMF to remove residual acid.

-

-

Neutralization:

-

Wash the resin with DMF.

-

Treat the resin with a solution of 10% DIEA in DMF to neutralize the protonated N-terminus.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vessel, dissolve this compound and a coupling reagent (e.g., HBTU) in DMF.

-

Add DIEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the reaction for completion using a suitable test (e.g., Kaiser test, though proline derivatives may require an alternative like the isatin (B1672199) test).

-

-

Repeat Synthesis Cycle: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled, perform a final deprotection (step 3).

-

Treat the resin with a cleavage cocktail, such as anhydrous HF, in the presence of scavengers to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Collect the peptide by filtration and purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Gravimetric method workflow for solubility determination.

Boc-SPPS Cycle for Peptide Synthesis

Caption: Workflow for Boc-based solid-phase peptide synthesis.

References

- 1. N-Boc-顺式-4-羟基-D-脯氨酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]

- 3. N-Boc-trans-4-hydroxy-L-proline methyl ester, 97% | Fisher Scientific [fishersci.ca]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide: Physicochemical Characterization of N-Boc-cis-4-hydroxy-D-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key physicochemical property of N-Boc-cis-4-hydroxy-D-proline: its melting point. Accurate determination of the melting point is crucial for the identification, purity assessment, and quality control of this important building block in peptide synthesis and drug development.

Quantitative Data: Melting Point of this compound

The melting point of this compound has been reported by various suppliers. A summary of these findings is presented below to provide a comparative overview. The variations in the reported ranges can be attributed to differences in analytical methods, instrument calibration, and the purity of the substance.

| Supplier/Source | Reported Melting Point (°C) |

| iChemical | 146-151 |

| Sigma-Aldrich | 146-151 |

| BOC Sciences | 145 |

| Aribo Chem | 145 |

| abcr Gute Chemie | 146.00 - 151.00 |

| Safety Data Sheet (Generic) | 145 (dec) |

| LookChem | 146 (D) (lit.)[1] |

| Thermo Scientific Chemicals | 137.0 to 143.0[2] |

Note: "(dec)" or "(D)" indicates that the substance decomposes at its melting point.

Experimental Protocol: Melting Point Determination

The following is a detailed methodology for the accurate determination of the melting point of this compound using a standard capillary melting point apparatus. This protocol is based on established methods for organic compounds, including guidelines from the United States Pharmacopeia (USP).

Apparatus:

-

Capillary Melting Point Apparatus (e.g., Mel-Temp, DigiMelt)

-

Sealed-end capillary tubes (0.8-1.2 mm internal diameter)

-

Mortar and pestle

-

Spatula

-

Calibrated thermometer or digital temperature probe

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is dry and free of solvent. If necessary, dry the sample in a desiccator over a suitable drying agent.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Using a mortar and pestle, carefully grind the crystalline sample into a fine powder. This ensures uniform packing and heat transfer within the capillary tube.

-

-

Capillary Tube Packing:

-

Press the open end of a capillary tube into the powdered sample until a small amount of the solid is collected.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom of the tube.

-

Repeat this process until the packed sample height is approximately 2-3 mm. Consistent sample height is crucial for reproducible results.

-

-

Melting Point Measurement:

-

Turn on the melting point apparatus and allow it to stabilize.

-

Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly approach the expected melting range. The plateau should be set to approximately 20°C below the expected melt temperature.

-

Once the temperature is about 15-20 °C below the anticipated melting point (based on the data in the table above), reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate determination of the melting range.

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears. This is the initial melting point.

-

Continue to observe and record the temperature at which the last solid crystal melts. This is the final melting point. The range between these two temperatures is the melting range.

-

-

Post-Analysis:

-

Allow the apparatus to cool down before performing any subsequent measurements.

-

For confirmatory purposes, a mixed melting point determination can be performed. Mix the sample with an authentic standard in a 1:1 ratio. If there is no depression or broadening of the melting range compared to the individual components, it provides strong evidence of the compound's identity.

-

Logical Workflow for Melting Point Analysis

The following diagram illustrates the logical workflow for the determination and analysis of the melting point of this compound.

Caption: Logical workflow for the determination and analysis of the melting point.

References

N-Boc-cis-4-hydroxy-D-proline: A Technical Guide to its Optical Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the optical activity of N-Boc-cis-4-hydroxy-D-proline, a crucial chiral building block in synthetic organic chemistry and drug development. Its defined stereochemistry is paramount for the synthesis of stereochemically pure peptides and other complex molecules.[1] This document outlines the quantitative data regarding its optical rotation, detailed experimental protocols for its measurement, and a workflow for ensuring stereochemical integrity.

Core Concepts in Optical Activity

Optical activity is the ability of a chiral molecule to rotate the plane of polarized light. This rotation is measured using a polarimeter, and the specific rotation [α] is a characteristic physical property of a chiral compound. It is calculated using the formula:

[α]λT = α / (l * c)

Where:

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source (commonly the D-line of a sodium lamp, 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters.

-

c is the concentration of the sample in g/mL.

The sign of the specific rotation (+ or -) indicates the direction of rotation: dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. For this compound, the "D" configuration denotes its relationship to D-glyceraldehyde, and it is expected to be dextrorotatory.

Quantitative Data on Optical Rotation

The specific rotation of this compound and its enantiomer, N-Boc-cis-4-hydroxy-L-proline, are presented below. These values are critical for confirming the enantiomeric purity of the compound.

| Compound | Specific Rotation [α] | Temperature (°C) | Wavelength (nm) | Concentration (c) | Solvent | Reference |

| This compound | +50.0° | 22 | D-line (589) | 1 g/100 mL | Methanol (B129727) | [2] |

| N-Boc-cis-4-hydroxy-L-proline | -50.0° ± 3° | 20 | D-line (589) | 0.67 g/100 mL | Methanol | [3][4] |

| N-Boc-cis-4-hydroxy-L-proline | -53° to -47° | Not Specified | D-line (589) | 0.67 g/100 mL | Methanol | [5] |

Experimental Protocol: Measurement of Optical Rotation

The following is a detailed protocol for the determination of the specific rotation of this compound.

1. Materials and Equipment:

-

This compound sample

-

Methanol (analytical grade)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter with a sodium lamp (D-line, 589 nm)

-

Polarimeter cell (e.g., 1 dm)

-

Spatula and weighing paper

-

Pipettes

2. Sample Preparation:

-

Accurately weigh approximately 100 mg of this compound using an analytical balance.

-

Transfer the weighed sample to a 10 mL volumetric flask.

-

Add a small amount of methanol to dissolve the sample completely.

-

Once dissolved, fill the volumetric flask with methanol to the calibration mark.

-

Stopper the flask and invert it several times to ensure a homogenous solution. This creates a solution with a concentration (c) of approximately 0.01 g/mL.

3. Instrument Calibration and Measurement:

-

Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.

-

Calibrate the instrument by filling the polarimeter cell with the solvent (methanol) and setting the reading to zero.

-

Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill the cell, ensuring no air bubbles are present in the light path.

-

Place the filled cell in the polarimeter.

-

Record the observed rotation (α). Multiple readings should be taken and averaged to ensure accuracy.

4. Calculation of Specific Rotation:

-

Calculate the exact concentration (c) of the solution in g/mL.

-

Measure the path length (l) of the polarimeter cell in decimeters (dm).

-

Use the formula [α] = α / (l * c) to calculate the specific rotation.

-

Compare the calculated specific rotation with the literature values to confirm the enantiomeric identity and purity of the sample.

Experimental Workflow

The following diagram illustrates the workflow for determining the optical activity of this compound.

Caption: Workflow for Determining Optical Activity.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds.[1] Its rigid, cyclic structure and defined stereochemistry allow for the creation of conformationally constrained peptides and peptidomimetics.[1] These molecules can exhibit enhanced biological activity, selectivity, and metabolic stability compared to their more flexible acyclic counterparts. The correct stereoisomer is often crucial for pharmacological activity, making the verification of optical purity, as detailed in this guide, an essential step in the drug development process. For instance, it can be used as a starting material in the synthesis of DNA mimicking pyrrolidine (B122466) peptide nucleic acid (PNA) analogs and as an intermediate in the synthesis of histamine (B1213489) H3 receptor antagonists.[2]

References

A Technical Guide to N-Boc-cis-4-hydroxy-D-proline: A Versatile Building Block for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

N-Boc-cis-4-hydroxy-D-proline is a highly valuable synthetic amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural features, including the presence of a Boc-protecting group and a hydroxyl functionality on the proline ring, make it a versatile building block for the synthesis of complex peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). This technical guide provides an in-depth overview of its suppliers, pricing, and key applications, complete with experimental protocols and visual workflows to support researchers in their endeavors.

Supplier and Pricing Overview

A variety of chemical suppliers offer this compound, with pricing and availability subject to purity, quantity, and the vendor. The table below summarizes the offerings from several prominent suppliers. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to visit the suppliers' websites for the most current information.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 654019 | 97% | 1 g | $102.00 |

| 5 g | $249.75 | |||

| Thermo Fisher Scientific (Alfa Aesar) | AAH2785003 | 97% | 1 g | $68.70 |

| AAH2785006 | 97% | 5 g | $184.65 (sale price) | |

| MedChemExpress | HY-W002887 | >98% | 100 mg | Request Quote |

| 250 mg | Request Quote | |||

| 500 mg | Request Quote | |||

| ChemScene | CS-W002887 | ≥97% | 100 mg | Request Quote |

| 250 mg | Request Quote | |||

| 500 mg | Request Quote | |||

| AK Scientific, Inc. | J95952 | 95% | 5 g | $12.00 |

| 25 g | $39.00 | |||

| 100 g | $139.00 | |||

| Cenmed | C005B-083573 | 97% | 5 g | Request Quote |

Key Applications and Experimental Protocols

This compound's utility spans several cutting-edge areas of drug development. Its incorporation into molecules can enhance metabolic stability, modulate conformational properties, and provide a handle for further chemical modifications.

Solid-Phase Peptide Synthesis (SPPS)

The Boc-protected amine and the carboxylic acid group of this compound make it an ideal building block for Boc-chemistry based solid-phase peptide synthesis. The hydroxyl group can be left unprotected or protected with a suitable protecting group, depending on the synthetic strategy.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence via Boc-SPPS

This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using a Merrifield resin.

Materials:

-

Merrifield resin (1% DVB, 100-200 mesh)

-

This compound

-

Other required N-Boc protected amino acids

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Kaiser test kit

Procedure:

-

Resin Swelling and Preparation: Swell the Merrifield resin in DCM for 1 hour in a reaction vessel. Wash the resin three times with DCM.

-

First Amino Acid Coupling:

-

Dissolve the first N-Boc-amino acid (0.4 mmol) and cesium iodide (0.4 mmol) in DMF.

-

Add the solution to the resin and shake at 50°C for 12-24 hours.

-

Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

-

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 30 minutes.

-

Wash the resin with DCM (3x), 10% DIPEA in DCM (3x), and DCM (3x).

-

-

Coupling of this compound:

-

In a separate vial, pre-activate this compound (0.4 mmol) with DCC (0.4 mmol) and HOBt (0.4 mmol) in DMF for 15 minutes at 0°C.

-

Filter the precipitated dicyclohexylurea (DCU).

-

Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

-

-

Peptide Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the desired sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling, wash the resin with DMF (3x) and DCM (3x).

-

Treat the resin with a cleavage cocktail (e.g., HF/anisole) to remove the peptide from the resin and cleave the side-chain protecting groups.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Antibody-Drug Conjugates (ADCs)

This compound can be utilized as a component of a non-cleavable linker in the synthesis of ADCs. After deprotection of the Boc group, the secondary amine can be used for conjugation to a payload, while the carboxylic acid can be activated to react with surface-exposed lysines on an antibody. The hydroxyl group can also be a point of attachment. Non-cleavable linkers are designed to be stable in circulation and release the payload only after the ADC is internalized by the target cell and the antibody is degraded in the lysosome.[1][2][3]

Experimental Protocol: General Workflow for ADC Synthesis using a Proline-based Linker

This protocol provides a conceptual workflow for the synthesis of an ADC. The specific reaction conditions will need to be optimized for the particular antibody, linker, and payload.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

This compound derivative (pre-functionalized with a payload and a reactive group for antibody conjugation)

-

Activation reagents (e.g., EDC, sulfo-NHS)

-

Purification system (e.g., size exclusion chromatography, protein A chromatography)

Procedure:

-

Linker-Payload Synthesis: Synthesize the linker-payload construct. This typically involves deprotecting the Boc group of this compound, coupling the payload to the resulting amine, and activating the carboxylic acid for reaction with the antibody.

-

Antibody Preparation: Prepare the antibody by buffer exchange into a conjugation-compatible buffer.

-

Conjugation Reaction:

-

Activate the carboxylic acid of the linker-payload construct using EDC and sulfo-NHS.

-

Add the activated linker-payload to the antibody solution at a specific molar ratio.

-

Incubate the reaction at room temperature or 4°C for a defined period.

-

-

Purification of the ADC:

-

Remove the unreacted linker-payload and other reagents by size exclusion chromatography or dialysis.

-

Further purify the ADC using protein A chromatography if necessary.

-

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4][5] this compound can be incorporated into the linker that connects the target-binding ligand and the E3 ligase-binding ligand. The stereochemistry and rigidity of the proline ring can influence the spatial orientation of the two ligands, which is critical for the formation of a productive ternary complex.[4]

Experimental Protocol: General Workflow for PROTAC Synthesis

This protocol outlines a general strategy for synthesizing a PROTAC where this compound is part of the linker.

Materials:

-

Target protein ligand with a suitable functional group for conjugation

-

E3 ligase ligand with a suitable functional group for conjugation

-

This compound

-

Coupling reagents (e.g., HATU, HOBt, DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Purification system (e.g., flash chromatography, preparative HPLC)

Procedure:

-

Functionalization of this compound: Modify the hydroxyl group or the carboxylic acid of this compound to introduce a reactive handle for coupling to one of the ligands.

-

First Ligand Coupling:

-

Deprotect the Boc group of the functionalized proline derivative.

-

Couple the first ligand (either the target-binding or E3 ligase-binding ligand) to the deprotected amine.

-

-

Second Ligand Coupling:

-

Activate the remaining functional group on the proline-ligand conjugate.

-

Couple the second ligand to the activated conjugate.

-

-

Purification: Purify the final PROTAC molecule using flash chromatography or preparative HPLC.

-

Characterization: Confirm the structure and purity of the PROTAC by NMR, mass spectrometry, and HPLC.

Signaling Pathway Modulation

The incorporation of conformationally constrained amino acids like cis-4-hydroxy-D-proline into peptides can significantly impact their biological activity by influencing their binding to target receptors and their subsequent effect on intracellular signaling pathways. For instance, a synthetic peptide containing this modified proline residue could be designed to target a G-protein coupled receptor (GPCR) and modulate downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[6]

The following diagram illustrates a hypothetical scenario where a peptide containing this compound acts as an antagonist to a GPCR, thereby inhibiting the activation of the MAPK pathway.

References

- 1. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]

- 2. academic.oup.com [academic.oup.com]

- 3. genemedi.net [genemedi.net]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc-cis-4-hydroxy-D-proline: An In-depth Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Boc-cis-4-hydroxy-D-proline (CAS No: 135042-12-5), a key building block in peptide synthesis and pharmaceutical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a white to off-white solid. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 135042-12-5 | [1] |

| Molecular Formula | C₁₀H₁₇NO₅ | [1] |

| Molecular Weight | 231.25 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 146-151 °C | |

| Storage Temperature | 2-8°C | |

| Purity | ≥97% |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are acute oral toxicity, eye irritation, and significant aquatic toxicity.

| Hazard Classification | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

GHS Pictograms:

-

GHS07 (Exclamation Mark): Indicates skin and eye irritation, and acute toxicity (harmful).

-

GHS09 (Environment): Indicates hazards to the aquatic environment.

Signal Word: Warning

Toxicology and Exposure Limits

While a specific median lethal dose (LD50) is not publicly available, the GHS classification of "Acute toxicity, Oral (Category 4)" indicates a potential hazard if ingested.[1]

Exposure Limits: There are no established occupational exposure limit values (e.g., PEL, TLV) for this compound.[1] Therefore, exposure should be minimized through the use of engineering controls and personal protective equipment.

Safe Handling and Storage

Proper handling and storage are essential to minimize risk.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid the formation of dust and aerosols.[3]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

-

Avoid contact with skin, eyes, and clothing.[3]

Storage:

-

Store in a tightly closed container.[3]

-

Keep in a dry, cool, and well-ventilated place.[3]

-

Recommended storage temperature is between 2-8°C.

-

Store away from incompatible materials.[3]

References

An In-depth Technical Guide to the Storage of N-Boc-cis-4-hydroxy-D-proline

For Researchers, Scientists, and Drug Development Professionals

N-Boc-cis-4-hydroxy-D-proline is a critical building block in medicinal chemistry and peptide synthesis, notably utilized as a non-cleavable ADC linker in the development of antibody-drug conjugates.[1][2] Its structural integrity is paramount for the success of subsequent synthetic steps and the biological activity of the final product. This guide provides a comprehensive overview of the recommended storage conditions, handling protocols, and potential degradation pathways to ensure the long-term stability and purity of this valuable reagent.

Recommended Storage Conditions

The stability of this compound is influenced by temperature, moisture, and light. While it may be shipped at room temperature, adherence to specific storage protocols is essential for preserving its quality over time.[1][3]

Summary of Storage Recommendations

| Parameter | Condition | Duration | Source(s) |

| Temperature | -20°C | Long-term | [1][4][5] |

| 2-8°C | Short to Medium-term | [6][7][8] | |

| 4°C | General Storage | [3] | |

| 5°C | Long-term | [6] | |

| Room Temperature | Temporary | [6] | |

| Atmosphere | Tightly sealed container | Always | [6] |

| Inert gas (e.g., Argon, Nitrogen) | Recommended for sensitive compounds | [9] | |

| Moisture | Dry/Desiccated | Always | [4] |

| Light | Protected from light (e.g., amber vial) | Always | [4][9] |

Experimental Protocols: Best Practices for Handling and Storage

To mitigate degradation, a strict handling protocol should be followed. The hygroscopic nature of many amino acid derivatives necessitates careful procedures to prevent moisture absorption.[4][10]

Protocol for Handling Lyophilized this compound

-

Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator. This prevents condensation from forming on the cold solid.[9][10]

-

Weighing: Perform weighing in a controlled environment with low humidity if possible. Handle the powder quickly to minimize exposure to the atmosphere.

-

Aliquoting: For long-term projects, it is advisable to aliquot the compound into smaller, single-use vials. This practice minimizes the number of times the main stock is exposed to ambient conditions and reduces the risk of contamination and degradation from repeated freeze-thaw cycles.[4]

-

Sealing and Storage: After dispensing the desired amount, tightly reseal the main container. For enhanced protection, especially for long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.[9]

-

Refrigeration/Freezing: Immediately return the sealed container and any aliquots to the appropriate storage temperature (-20°C for long-term or 2-8°C for short-term).

Visualizing Workflows and Degradation

Decision Workflow for Optimal Storage

The following diagram outlines a logical workflow for determining the appropriate storage conditions for this compound based on the intended duration of storage.

Hypothetical Degradation Pathway

By adhering to the storage and handling guidelines outlined in this document, researchers, scientists, and drug development professionals can ensure the integrity and reliability of this compound for their research and development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy this compound | 135042-12-5 [smolecule.com]

- 3. chemscene.com [chemscene.com]

- 4. genscript.com [genscript.com]

- 5. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]

- 6. peptide.com [peptide.com]

- 7. chemimpex.com [chemimpex.com]

- 8. N-Boc-顺式-4-羟基-D-脯氨酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]

- 10. bachem.com [bachem.com]

An In-depth Technical Guide on the Role of N-Boc-cis-4-hydroxy-D-proline in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-cis-4-hydroxy-D-proline is a synthetic amino acid derivative that serves as a crucial building block in medicinal chemistry and drug development. While it does not possess an intrinsic mechanism of action in biological systems, its incorporation into peptides and small molecules imparts significant conformational and functional properties. This technical guide elucidates the core principles of how the cis-4-hydroxy-D-proline moiety influences the biological activity of the resulting compounds. The primary mechanisms conferred by this structural unit include the modulation of peptide conformation, leading to enhanced stability and altered receptor interactions, and the inhibition of prolyl hydroxylases, a key enzyme class in cellular signaling pathways. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction: A Versatile Synthetic Tool

This compound is a derivative of the non-proteinogenic amino acid cis-4-hydroxy-D-proline, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy makes it an ideal building block for solid-phase peptide synthesis and other organic chemistry methodologies.[1] Its utility in drug discovery stems from the unique structural features of the cis-4-hydroxyproline core, which can be exploited to design molecules with specific biological functions.[2] The primary applications of this compound include its use in the synthesis of peptidomimetics, collagen mimetics, and inhibitors of key enzymes.[2][3]

Conferring Mechanism of Action: The Role of the cis-4-hydroxy-D-proline Moiety

The "mechanism of action" associated with this compound is realized through the biological activity of the final molecule into which it is incorporated. The key contributions of the cis-4-hydroxy-D-proline scaffold are detailed below.

Conformational Control of Peptides

The incorporation of cis-4-hydroxy-D-proline into a peptide chain introduces significant conformational constraints.[4] The stereochemistry of the hydroxyl group at the C4 position influences the puckering of the pyrrolidine (B122466) ring, which in turn dictates the peptide backbone's local geometry.[5] This can lead to the stabilization of specific secondary structures, such as β-turns, and can affect the cis/trans isomerization of the peptidyl-prolyl bond.[5]

The conformational rigidity imparted by cis-4-hydroxy-D-proline can result in:

-

Enhanced Enzymatic Stability: By locking the peptide into a conformation that is not recognized by proteases, its half-life in biological systems can be significantly extended.[4]

-

Improved Receptor Binding: A pre-organized conformation can lead to a higher affinity and selectivity for the target receptor, as the entropic penalty of binding is reduced.

-

Increased Bioavailability: Enhanced stability can contribute to improved pharmacokinetic properties.

Inhibition of Prolyl Hydroxylases

A significant application of molecules derived from this compound is the inhibition of prolyl hydroxylases (PHDs). PHDs are a family of enzymes that play a crucial role in the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia.[6]

Under normoxic conditions, PHDs hydroxylate proline residues on HIF-1α, targeting it for ubiquitination and proteasomal degradation.[6] By inhibiting PHDs, the degradation of HIF-1α is prevented, leading to its accumulation and the subsequent transcription of genes involved in erythropoiesis, angiogenesis, and cell survival.[6] Small molecule inhibitors of PHDs, some of which incorporate hydroxyproline-like scaffolds, are in development for the treatment of anemia associated with chronic kidney disease.[6]

Quantitative Data

While this compound itself is a synthetic intermediate, the following table summarizes quantitative data for representative prolyl hydroxylase inhibitors to illustrate the potency that can be achieved with molecules targeting this enzyme class.

| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |

| Roxadustat | PHD2 | 591 | [7] |

| Daprodustat | PHD1 | 3.5 | [7] |

| PHD2 | 22.2 | [7] | |

| PHD3 | 5.5 | [7] | |

| Vadadustat | PHD1 | 15.36 | [7] |

| PHD2 | 11.83 | [7] | |

| PHD3 | 7.63 | [7] | |

| Molidustat | PHD1 | 480 | [7] |

| PHD2 | 280 | [7] | |

| PHD3 | 450 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological evaluation of compounds synthesized using this compound.

Prolyl Hydroxylase (PHD) Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against PHD enzymes.

Objective: To determine the IC50 value of a test compound against a specific PHD isoform.

Materials:

-

Recombinant human PHD enzyme (e.g., PHD2)

-

HIF-1α peptide substrate (containing the proline residue to be hydroxylated)

-

α-ketoglutarate

-

Ascorbate

-

Fe(II)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Detection reagent (e.g., a specific antibody for hydroxyproline (B1673980) or a coupled enzyme system)

-

96-well microplate

-

Plate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, recombinant PHD enzyme, HIF-1α peptide substrate, ascorbate, and Fe(II).

-

Compound Addition: Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Reaction Initiation: Initiate the reaction by adding α-ketoglutarate to all wells.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA or a strong acid).

-

Detection: Quantify the amount of hydroxylated peptide product using a suitable detection method. This can be an ELISA-based method with a specific antibody or a luminescence-based assay.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Peptide Stability Assay in Human Plasma

This protocol outlines a method to assess the stability of a peptide containing a cis-4-hydroxy-D-proline residue in human plasma.[8]

Objective: To determine the half-life (t1/2) of a test peptide in human plasma.

Materials:

-

Test peptide

-

Pooled human plasma

-

Internal standard (a stable, structurally similar peptide)

-

Acetonitrile (B52724) (ACN) with 0.1% formic acid

-

LC-MS grade water

-

Microcentrifuge tubes

-

Incubator

-

LC-MS system

Procedure:

-

Peptide Stock Solution: Prepare a stock solution of the test peptide in LC-MS grade water.[8]

-

Plasma Incubation: Pre-warm the human plasma to 37°C.[8] Add the peptide stock solution to the plasma to a final concentration of, for example, 50 µg/mL.[8]

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.[8]

-

Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing ice-cold acetonitrile with 0.1% formic acid and the internal standard.[8] This stops the enzymatic reaction and precipitates plasma proteins.[8]

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[8]

-

LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide relative to the internal standard.

-

Data Analysis: Plot the percentage of remaining peptide against time. Fit the data to a one-phase decay model to calculate the half-life of the peptide.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: HIF-1α Prolyl Hydroxylase Signaling Pathway.

Caption: Experimental Workflow for Peptide Stability Assay.

Conclusion

This compound is a valuable synthetic precursor that enables the development of novel therapeutics with tailored biological activities. Its primary contribution to the mechanism of action of the final drug candidate is through the conformational control of peptides and the design of potent enzyme inhibitors, particularly targeting prolyl hydroxylases. A thorough understanding of the structural implications of incorporating the cis-4-hydroxy-D-proline moiety is essential for its effective application in drug discovery and development. The experimental protocols and signaling pathway information provided in this guide offer a framework for the evaluation of such compounds.

References

- 1. New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]